2,5-Dichloro-3,4-dimethylpyridine
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Overview
Description
2,5-Dichloro-3,4-dimethylpyridine is a heterocyclic aromatic compound with the molecular formula C7H7Cl2N. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to a pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,4-dimethylpyridine typically involves the chlorination of 3,4-dimethylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the chlorination of 3,4-dimethylpyridine using chlorine gas, with the reaction being monitored and controlled to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3,4-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products: The major products formed from these reactions include substituted pyridines, carboxylic acids, aldehydes, and various pyridine derivatives .
Scientific Research Applications
2,5-Dichloro-3,4-dimethylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,4-dimethylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and the nature of the target enzyme . The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
- 2,5-Dichloro-4,6-dimethylpyridine
- 2,3-Dichloro-4,5-dimethylpyridine
- 2,6-Dichloro-3,4-dimethylpyridine
Comparison: 2,5-Dichloro-3,4-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C7H7Cl2N |
---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
2,5-dichloro-3,4-dimethylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3 |
InChI Key |
VBBFNQSTHRMPRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)Cl)C |
Origin of Product |
United States |
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